3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Environmental Presence and Impact
Research into the environmental occurrence and impacts of synthetic phenolic antioxidants (SPAs), which include compounds like 2,4-di-tert-butylphenol (DBP), reveals their widespread presence in various environmental matrices. These compounds have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and even in human tissues. Studies suggest SPAs may exhibit toxic effects, including hepatic toxicity and endocrine disruption, raising concerns over their environmental and health impacts. Efforts are being directed towards understanding the contamination, environmental behavior, and potential toxicity of high molecular weight SPAs, aiming to develop novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Synthetic Routes and Industrial Applications
The synthetic routes for creating complex molecules, including those related to 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride, are of significant interest. A study on the synthetic routes of vandetanib, a molecule incorporating similar structural motifs, highlights the industrial relevance of these synthetic methodologies. These routes demonstrate the potential for high yields and commercial viability, underscoring the importance of innovative synthetic strategies in pharmaceutical manufacturing (Mi, 2015).
Natural Sources and Bioactivities
The bioactivity and natural occurrence of compounds structurally related to 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride, such as 2,4-di-tert-butylphenol (2,4-DTBP), have been thoroughly reviewed. These compounds, found in a wide range of organisms, exhibit potent toxicity against various testing organisms. The study suggests a need for further research to understand why organisms produce these potentially autotoxic phenols and their analogs. This opens avenues for exploring novel natural products with significant bioactivities (Zhao et al., 2020).
Environmental Fate and Behavior
The environmental fate and behavior of related compounds, such as parabens and phenoxy herbicides, have been extensively reviewed, providing insights into the degradation pathways, environmental persistence, and potential toxicological impacts of these chemicals. These studies contribute to a broader understanding of how similar compounds may interact with the environment and highlight the importance of developing compounds with reduced environmental persistence and toxicity (Haman et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)16-9-10-18(17(12-16)20(4,5)6)22-14-15-8-7-11-21-13-15;/h9-10,12,15,21H,7-8,11,13-14H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUUNFRFRQNDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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